molecular formula C11H12N2O2 B1310984 Ethyl 1-methyl-1H-indazole-3-carboxylate CAS No. 220488-05-1

Ethyl 1-methyl-1H-indazole-3-carboxylate

Cat. No. B1310984
CAS RN: 220488-05-1
M. Wt: 204.22 g/mol
InChI Key: BFBXCNIZWSOGIE-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-indazole-3-carboxylate is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that has a rare occurrence in nature . The structurally diverse indazole nuclei have aroused great interest because of its wide variety of biological properties .

Scientific Research Applications

Ethyl 1-methyl-1H-indazole-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Antiproliferative Activity: Indazole compounds have been observed to possess significant antiproliferative activity, particularly against neoplastic cell lines. Derivatives like 3-amino-1H-indazole-1-carboxamides show potential in inhibiting cell growth at low concentrations, indicating a promising application in cancer research and therapy .

Anti-Arthritic Effects: Some indazole derivatives have been preliminarily tested on rats for their potential antiarthritic effects. This suggests that Ethyl 1-methyl-1H-indazole-3-carboxylate could be explored for its efficacy in treating arthritis and related inflammatory conditions .

Acute Toxicity Studies: The evaluation of acute toxicity is crucial in the development of new pharmaceuticals. Indazole derivatives have been subjected to such studies, which could be an important research application for Ethyl 1-methyl-1H-indazole-3-carboxylate to ensure safety and efficacy .

Chemical Synthesis and Modification: Indazoles serve as key intermediates in chemical synthesis. Ethyl 1-methyl-1H-indazole-3-carboxylate could be used in various synthetic pathways to create novel compounds with potential therapeutic applications .

Safety and Hazards

Ethyl 1H-indazole-3-carboxylate is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide, or biocidal product use . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Mechanism of Action

properties

IUPAC Name

ethyl 1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBXCNIZWSOGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427630
Record name Ethyl 1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-1H-indazole-3-carboxylate

CAS RN

220488-05-1
Record name Ethyl 1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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